molecular formula C34H39NO6 B3282832 5-(Tetradecanoylamino)fluorescein, for fluorescence* CAS No. 75796-37-1

5-(Tetradecanoylamino)fluorescein, for fluorescence*

Cat. No.: B3282832
CAS No.: 75796-37-1
M. Wt: 557.7 g/mol
InChI Key: KWNABCGLXCZJHN-UHFFFAOYSA-N
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Description

5-(Tetradecanoylamino)fluorescein is a fluorescent compound widely used in various scientific fields due to its unique optical properties. It is a derivative of fluorescein, modified with a tetradecanoyl group to enhance its hydrophobicity and fluorescence characteristics. This compound is particularly valuable in fluorescence microscopy, flow cytometry, and other fluorescence-based assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tetradecanoylamino)fluorescein typically involves the acylation of fluorescein with tetradecanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include anhydrous solvents and a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of 5-(Tetradecanoylamino)fluorescein follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired product quality. The compound is then subjected to quality control tests to ensure it meets the required specifications for fluorescence assays .

Chemical Reactions Analysis

Types of Reactions: 5-(Tetradecanoylamino)fluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can yield various acylated fluorescein derivatives .

Scientific Research Applications

5-(Tetradecanoylamino)fluorescein has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tetradecanoylamino)fluorescein involves its ability to absorb light at a specific wavelength and emit fluorescence. The tetradecanoyl group enhances the compound’s hydrophobicity, allowing it to interact with lipid membranes and other hydrophobic environments. This interaction increases the compound’s fluorescence intensity, making it a valuable tool in various assays .

Comparison with Similar Compounds

Uniqueness: 5-(Tetradecanoylamino)fluorescein is unique due to its enhanced hydrophobicity and fluorescence intensity, making it particularly useful in applications requiring high sensitivity and specificity. Its ability to interact with lipid membranes sets it apart from other fluorescent dyes .

Properties

IUPAC Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)tetradecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-32(38)35-23-14-17-27-26(20-23)33(39)41-34(27)28-18-15-24(36)21-30(28)40-31-22-25(37)16-19-29(31)34/h14-22,36-37H,2-13H2,1H3,(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNABCGLXCZJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Tetradecanoylamino)fluorescein, for fluorescence*
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5-(Tetradecanoylamino)fluorescein, for fluorescence*

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